4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a pyrrolidine moiety, which is further functionalized with an imidazole ring and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, ammonia, and formaldehyde under acidic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via the cyclization of 1,4-diketones with ammonia or primary amines.
Sulfonylation: The imidazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Pyridine: The sulfonylated imidazole is coupled with a pyridine derivative through an etherification reaction, typically using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Oxidized derivatives of the imidazole and pyrrolidine rings.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrrolidine and pyridine rings can engage in hydrophobic and π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1H-imidazole and its substituted derivatives share the imidazole ring structure and exhibit similar chemical reactivity.
Pyrrolidine Derivatives: Compounds such as pyrrolidine and its substituted derivatives share the pyrrolidine ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds like pyridine and its substituted derivatives share the pyridine ring structure and exhibit similar chemical properties.
Uniqueness
4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to its combination of three distinct heterocyclic rings (imidazole, pyrrolidine, and pyridine) in a single molecule. This structural complexity provides a diverse array of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-12(2)18-10-15(17-11-18)23(20,21)19-8-5-14(9-19)22-13-3-6-16-7-4-13/h3-4,6-7,10-12,14H,5,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFOXSVARIBKPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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